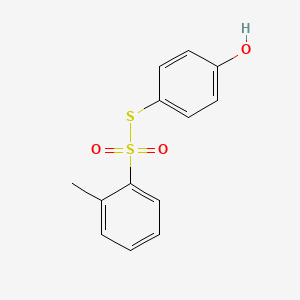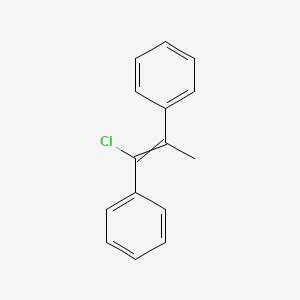
1,1'-(1-Chloroprop-1-ene-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene is a chemical compound with the molecular formula C15H13Cl. It is also known by other names such as 3-chloro-1,1-diphenylpropene and 3,3-diphenylallyl chloride . This compound is characterized by the presence of a chlorinated propene group attached to two benzene rings, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene typically involves the chlorination of 3,3-diphenylpropene. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,1’-(1-propene-1,2-diyl)dibenzene.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene can be compared with similar compounds such as:
3,3-Diphenylpropene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,3-Diphenylallyl Chloride: Similar structure but may have different reactivity and applications.
1,1-Diphenyl-3-chloro-1-propene: Another chlorinated derivative with distinct properties.
The uniqueness of 1,1’-(1-Chloroprop-1-ene-1,2-diyl)dibenzene lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
90137-70-5 |
|---|---|
Formule moléculaire |
C15H13Cl |
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
(1-chloro-1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Cl/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
IWYMFYVCQWMVLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


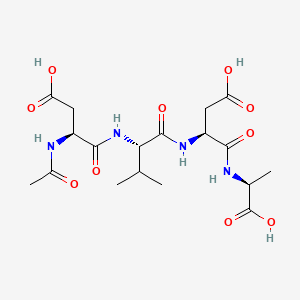
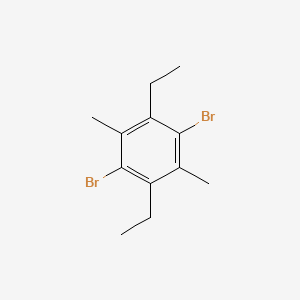
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
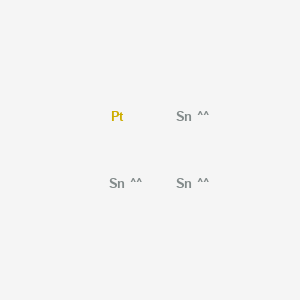
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
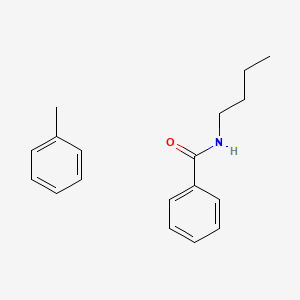
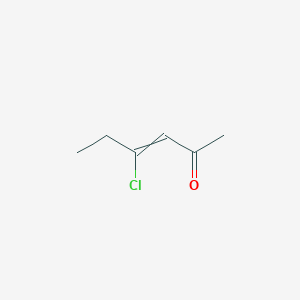
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
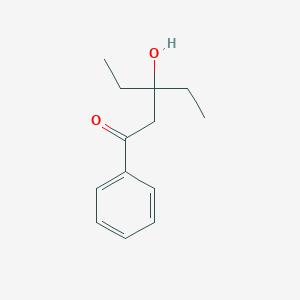
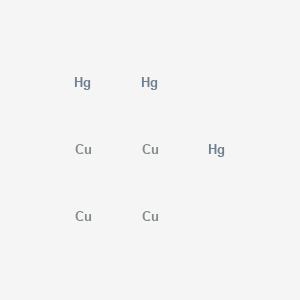
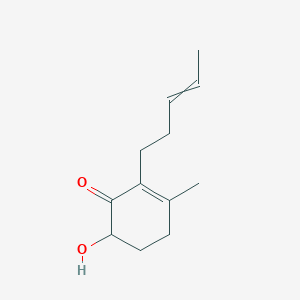
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
